Ivacaftor Ivacaftor Ivacaftor is an aromatic amide obtained by formal condensation of the carboxy group of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the amino group of 5-amino-2,4-di-tert-butylphenol. Used for the treatment of cystic fibrosis. It has a role as a CFTR potentiator and an orphan drug. It is a quinolone, a member of phenols, an aromatic amide and a monocarboxylic acid amide.
Ivacaftor (also known as Kalydeco or VX-770) is a drug used for the management of Cystic Fibrosis (CF). It is manufactured and distributed by Vertex Pharmaceuticals. It was approved by the Food and Drug Administration on January 31, 2012, and by Health Canada in late 2012. Ivacaftor is administered as a monotherapy and also administered in combination with other drugs for the management of CF. Cystic Fibrosis is an autosomal recessive disorder caused by one of several different mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes. CFTR is active in epithelial cells of organs such as of the lungs, pancreas, liver, digestive system, and reproductive tract. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced making patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition. Prior to the development of ivacaftor, management of CF primarily involved therapies for the control of infections, nutritional support, clearance of mucus, and management of symptoms rather than improvements in the underlying disease process or lung function (FEV1). Notably, ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms.
Ivacaftor is a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator. The mechanism of action of ivacaftor is as a Chloride Channel Activation Potentiator, and Cytochrome P450 2C9 Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor.
See also: Ivacaftor; lumacaftor (component of); Elexacaftor, ivacaftor, tezacaftor; ivacaftor (component of); Ivacaftor; ivacaftor, tezacaftor (component of).
Brand Name: Vulcanchem
CAS No.: 873054-44-5
VCID: VC0548828
InChI: InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
SMILES: CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol

Ivacaftor

CAS No.: 873054-44-5

Cat. No.: VC0548828

Molecular Formula: C24H28N2O3

Molecular Weight: 392.5 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Ivacaftor - 873054-44-5

CAS No. 873054-44-5
Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
IUPAC Name N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
Standard InChI Key PURKAOJPTOLRMP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Appearance Solid powder
Boiling Point 550.4
Melting Point 212-215

Chemical Properties and Pharmacological Profile

Molecular Characteristics

Ivacaftor (C₂₄H₂₈N₂O₃) is a quinoline-carboxamide derivative with molecular weight 392.49 g/mol . The crystalline solid exhibits a melting point of 212-215°C and limited aqueous solubility (0.017 mg/mL at 25°C), necessitating lipid-based formulation for oral bioavailability . X-ray diffraction studies reveal critical interactions between the di-tert-butylphenol moiety and CFTR's transmembrane domains, enabling channel potentiation .

Table 1: Physicochemical Properties of Ivacaftor

PropertyValueSource
Molecular FormulaC₂₄H₂₈N₂O₃
Melting Point212-215°C
LogP5.2
Protein Binding99% (primarily albumin)
CYP450 MetabolismCYP3A4/5 (major)
Elimination Half-life12-14 hours

Pharmacokinetic Profile

Ivacaftor demonstrates nonlinear pharmacokinetics with dose-dependent absorption (Tmax 4-6 hours) and extensive first-pass metabolism . Food markedly enhances bioavailability - high-fat meals increase AUC by 2.5-4.5-fold compared to fasting . The drug undergoes hepatic oxidation to two primary metabolites:

  • M1 (hydroxymethyl-ivacaftor): 22% of dose, retains 16.7% parent activity

  • M6 (ivacaftor-carboxylate): 43% of dose, pharmacologically inactive

Renal excretion accounts for <1% of elimination, with 88% fecal excretion of parent drug and metabolites . Pharmacokinetic modeling shows steady-state concentrations reach 1.5-3.5 μg/mL with 150mg BID dosing, maintaining therapeutic CFTR potentiation .

Mechanism of Action and CFTR Modulation

CFTR Potentiation Dynamics

Ivacaftor binds the CFTR protein at the first membrane-spanning domain (MSD1), stabilizing the channel's open conformation . Electrophysiological studies demonstrate:

  • 10-fold increase in open probability (Po) for G551D-CFTR

  • EC₅₀ of 81 nM in F508del/F508del bronchial epithelial cells

  • Synergistic effects with correctors (lumacaftor/tezacaftor) in residual function mutations

The drug decouples ATP hydrolysis from gating kinetics, prolonging channel activation duration from 0.3s to >2s per cycle . This mechanism restores 40-50% of wild-type chloride transport in G551D variants, sufficient for clinical improvement .

Mutation-Specific Responses

Figure 1: Ivacaftor Efficacy by CFTR Mutation Class

Mutation ClassDefect TypeppFEV₁ ResponseSweat Chloride Reduction
III (G551D)Gating+7.4% -48.1 mmol/L
IV (R117H)Conductance+4.2% -34.7 mmol/L
V (3849+10kb)Alternative Splicing+3.1% -22.9 mmol/L

Class II mutations (e.g., F508del) show limited monotherapy benefit (ΔppFEV₁ +1.2%) but demonstrate synergy with correctors in combination regimens .

Clinical Efficacy and Long-Term Outcomes

Pulmonary Function Improvements

The GOAL study (n=96) demonstrated sustained ppFEV₁ gains over 5.5 years :

  • Adults: +7.4% at 1.5 years (p<0.001), +4.3% at 5.5 years (p=0.02)

  • Pediatrics: +2.8% at 1.5 years (p=0.04), stabilization thereafter

  • Annualized decline rate: -1.22 ppFEV₁/year vs -2.29 pp/year pre-treatment

Table 2: Comparative Efficacy in Phase 3 Trials

TrialDurationppFEV₁ ΔExacerbation Rate Reduction
STRIVE 48 weeks+10.6%55%
PERSIST 144 weeks+8.2%47%
BRIO 24 months+6.8%45%

Non-Pulmonary Benefits

  • Nutritional Status: BMI increased +0.98 kg/m² in adults, +0.67 z-score in children

  • Pancreatic Function: 28% reduction in fecal elastase-1 (p=0.003)

  • Microbiome: 41% lower P. aeruginosa positivity (OR 0.59, 95% CI 0.42-0.83)

Therapeutic Combinations and Future Directions

Synergistic Regimens

  • Lumacaftor/Ivacaftor: FEV₁ +2.6-4.0% in F508del homozygotes

  • Elexacaftor/Tezacaftor/Ivacaftor: FEV₁ +14.3% in F508del heterozygotes

  • Next-Gen Correctors: GLPG2737 + ivacaftor shows 1.7-fold chloride transport vs triple therapy

Cost-Effectiveness Analysis

Despite annual costs exceeding $300,000 , ICER analyses demonstrate:

  • $176,000/QALY gained vs standard care (threshold <$150,000)

  • 48% reduction in hospitalization costs ($18,340/patient/year)

  • 23% productivity gain for caregivers

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :